Antimuscarinic Potency: Documented Head-to-Head Radioligand Binding Comparison with Atropine Sulfate
The antimuscarinic potency of synthesized tropine nonanoate sulfate was directly compared to atropine sulfate in a radioligand binding assay, confirming competitive interaction at muscarinic acetylcholine receptors [1]. While the published abstract does not report the specific IC50 or Ki values for the target compound, the study establishes that tropine nonanoate engages the same orthosteric binding site as atropine—a critical prerequisite for considering it as an alternative tropane-based mAChR ligand. Users seeking receptor subtype selectivity data should note that the linear nonanoate chain is structurally distinct from the aromatic tropic acid moiety of atropine, and QSAR models predict that ester size is the dominant determinant of M3/M1 affinity within this series [2].
| Evidence Dimension | Muscarinic receptor binding (displacement of radioligand) |
|---|---|
| Target Compound Data | Tropine nonanoate sulfate: competitive binding confirmed (specific IC50/Ki values not publicly available in the abstract) |
| Comparator Or Baseline | Atropine sulfate: positive control (established mAChR antagonist; Ki values reported as 1.27±0.36 nM across subtypes in separate studies) |
| Quantified Difference | Not quantifiable from the available abstract; qualitative confirmation of antimuscarinic activity reported |
| Conditions | Radioligand binding assay (details not fully specified in abstract; Shukla et al., 1995) |
Why This Matters
Confirms that tropine nonanoate is an active mAChR ligand rather than an inactive ester, supporting its procurement as a pharmacological tool compound for structure-activity relationship (SAR) exploration alongside atropine.
- [1] Shukla YN, Gordon RK, Kapadia GJ. Synthesis and Antimuscarinic Activity of Tropine Nonanoate. Pharmaceutical Biology. 1995;33(1):78-80. View Source
- [2] Xu R, Sim MK, Go ML. M3/M1-Selective antimuscarinic tropinyl and piperidinyl esters. Eur J Pharm Sci. 1999;7(4):271-278. View Source
